![molecular formula C13H13N3O2 B2381441 N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide CAS No. 634174-95-1](/img/structure/B2381441.png)
N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide
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Overview
Description
“N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine compounds have attracted great interest in the field of organic synthesis due to their various chemical and biological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amines and other compounds . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl (aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction with various amines .Molecular Structure Analysis
The molecular structure of “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The compound is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Chemical Reactions Analysis
Pyrimidine derivatives, including “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide”, can undergo various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” can be determined using various analytical techniques. For example, the molecular weight of a similar compound, 4-Amino-2,6-dimethylpyrimidine, is 123.16 g/mol .Scientific Research Applications
- Pyrimidine derivatives, including N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide, have been investigated for their potential as anticancer agents. These compounds may inhibit tumor growth, modulate leukemia, and impact breast cancer treatment .
- Researchers explore novel synthetic methodologies to enhance druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide could serve as a scaffold for drug design and optimization .
Anticancer Activity
Drug Design and Optimization
Mechanism of Action
Future Directions
The future directions for research on “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological applications. This could lead to the development of new therapeutic agents or other useful compounds .
properties
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-12(15-9(2)14-8)16-13(18)10-5-3-4-6-11(10)17/h3-7,17H,1-2H3,(H,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKYTNHOHJZWIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide |
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